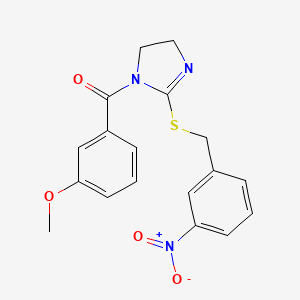

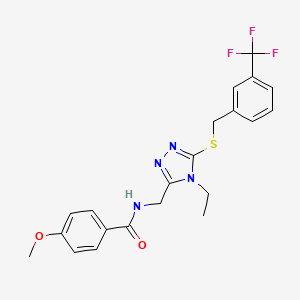

N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

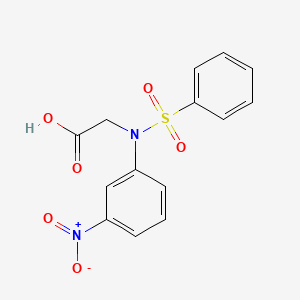

“N-benzyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide” is a chemical compound with the molecular formula C21H18N4O. It is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, often involves complex chemical reactions. For instance, 2-(2-Pyridyl)benzimidazole (PBI), a related compound, was synthesized by solvent-free aldol condensation and complexed with nickel(II) and copper(II) nitrate and perchlorate salts by simple reactions at room temperature .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often complex and can involve various types of bonds and interactions. For example, in the case of certain nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole, the metal centers in these complexes are coordinated by two molecules of the bidentate ligand (PBI) and an O-atom of the coordinated nitrate anion .Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 2-(2-Pyridyl)benzimidazole (PBI) is a solid at 20°C .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research has demonstrated the effectiveness of N-substituted benzimidazole derivatives in combating bacterial and fungal infections. Specifically, derivatives like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide have shown significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), with activity levels six times more potent than standard drugs such as Sultamicillin (Chaudhari et al., 2020). This highlights the potential of benzimidazole derivatives as antibacterial agents in combating resistant bacterial strains.

Corrosion Inhibition

Benzimidazole derivatives have been explored for their corrosion inhibition properties, particularly in the protection of metals against corrosion in acidic environments. Studies have shown that compounds like 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives act as effective corrosion inhibitors for steel in acidic medium, indicating their potential utility in extending the lifespan of metal components in industrial applications (Yıldırım & Cetin, 2008).

Pharmaceutical Applications

In the pharmaceutical domain, benzimidazole derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with specific compounds demonstrating significant selectivity and efficacy. This suggests their potential application in treating diseases associated with ACAT-1 overexpression, offering new avenues for therapeutic intervention (Shibuya et al., 2018).

Gastric Acid Secretion Inhibition

Substituted benzimidazoles have been found to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase, a mechanism distinct from that of traditional H2 antagonists or anticholinergic agents. This unique mode of action provides a promising approach for developing new treatments for acid-related gastric disorders (Fellenius et al., 1981).

Antioxidant Properties

Benzimidazole derivatives have also been studied as antioxidants for base oils, showcasing their ability to enhance the oxidation stability of oils. This application is particularly relevant in extending the shelf life and performance of industrial lubricants and potentially in the formulation of antioxidant supplements (Basta et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is the Src kinase and tubulin . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as proliferation, differentiation, survival, and migration . Tubulin, on the other hand, is a globular protein that is the main constituent of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide acts as a microtubule and non–ATP-competitive inhibitor . It inhibits the polymerization of tubulin, disrupting the formation and function of microtubules . Additionally, it suspends the protooncogenic Src tyrosine kinase signaling pathway . This dual action leads to the arrest of the cell cycle at the G2/M phase, upregulation of p53, and triggers apoptosis via caspase-3 stimulation and poly (ADP-ribose) polymerase cleavage .

Biochemical Pathways

The compound’s action affects the Src kinase signaling pathway and the polymerization of tubulin . By inhibiting these processes, N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects of these actions include the upregulation of the tumor suppressor protein p53 and the triggering of apoptosis .

Pharmacokinetics

Its structural similarity to tirbanibulin, a drug with known pharmacokinetics, suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide’s action include the disruption of microtubule formation, inhibition of Src kinase signaling, cell cycle arrest at the G2/M phase, upregulation of p53, and induction of apoptosis . These effects can lead to the death of affected cells, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Cellular Effects

The effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide on various types of cells and cellular processes are being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide in animal models vary with different dosages . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide within cells and tissues are being studied. This includes potential interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-benzyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-20(23-14-16-8-2-1-3-9-16)15-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h1-13H,14-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVHTCVTDGBGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3(4H)-yl)formimidamide](/img/structure/B2692846.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)